molecular formula C14H16N2O3S B2923689 (E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide CAS No. 1904637-32-6

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide

Cat. No. B2923689
CAS RN: 1904637-32-6
M. Wt: 292.35
InChI Key: LQNUWTSYWDXCKM-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide, also known as ML277, is a small molecule that has been identified as a potent and selective activator of the K2P potassium channel TRESK. This channel plays an important role in regulating neuronal excitability and has been implicated in a variety of neurological disorders, including migraine, epilepsy, and neuropathic pain. In Synthesis Method The synthesis of ML277 involves the reaction of 3-(isoxazol-4-yl)propylamine with 2-phenylethenesulfonyl chloride in the presence of a base. The resulting product is purified by column chromatography to yield ML277 as a white solid. This method has been optimized to provide high yields and purity of the final product. Scientific Research Application ML277 has been extensively studied in the context of its potential therapeutic applications. It has been shown to be a potent and selective activator of TRESK, with an EC50 value in the low nanomolar range. This makes it an attractive candidate for the development of drugs targeting TRESK in neurological disorders. Mechanism of Action The mechanism of action of ML277 involves binding to the extracellular domain of TRESK and stabilizing the open state of the channel. This leads to an increase in potassium ion efflux and hyperpolarization of the cell membrane, which reduces neuronal excitability. Biochemical and Physiological Effects ML277 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the firing rate of neurons in the trigeminal ganglia, which is thought to be involved in the pathophysiology of migraine. It has also been shown to reduce the severity of neuropathic pain in animal models. Additionally, ML277 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory disorders. Advantages and Limitations for Lab Experiments One of the major advantages of ML277 is its potency and selectivity for TRESK. This allows for precise modulation of neuronal excitability without affecting other potassium channels. However, one limitation of ML277 is its short half-life, which may limit its effectiveness in vivo. Future Directions There are a number of potential future directions for research on ML277. One area of interest is the development of more stable analogs of ML277 that can be used in vivo. Another area of interest is the identification of other potential targets for ML277, which may have therapeutic applications in other disease states. Finally, further studies are needed to fully understand the mechanism of action of ML277 and its potential effects on neuronal signaling pathways.

properties

IUPAC Name

(E)-N-[3-(1,2-oxazol-4-yl)propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-20(18,10-8-13-5-2-1-3-6-13)16-9-4-7-14-11-15-19-12-14/h1-3,5-6,8,10-12,16H,4,7,9H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNUWTSYWDXCKM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide

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